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Introduction

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of bacterial
cell wall biosynthesis. Specifically, they catalyze the transpeptidation reaction that cross-links
the peptide side chains of peptidoglycan, providing the cell wall with its structural integrity. As
the primary targets of B-lactam antibiotics, a deep understanding of their structure and function
is paramount for the development of novel antimicrobial agents to combat rising antibiotic
resistance. This guide provides an in-depth technical overview of the structure and domains of
Penicillin-Binding Protein 2 (PBP2), a key player in bacterial cell division and a critical target for
antibiotic action.

Overall Structure of Penicillin-Binding Protein 2

PBP2 is a class B high-molecular-weight penicillin-binding protein. Its structure is characterized
by a modular architecture, typically consisting of an N-terminal domain and a C-terminal
transpeptidase domain.[1] The protein is anchored to the cytoplasmic membrane via an N-
terminal transmembrane helix, with the bulk of the protein residing in the periplasmic space.

The C-terminal domain houses the catalytic activity and is responsible for the transpeptidation
reaction, the crucial step in peptidoglycan cross-linking. This domain is also referred to as the
penicillin-binding domain as it contains the active site serine that is acylated by (-lactam
antibiotics, leading to enzyme inhibition.[1]
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In some bacteria, such as the methicillin-resistant Staphylococcus aureus (MRSA), a variant
known as PBP2a confers resistance to a broad range of B-lactam antibiotics. A key feature of
PBP2a is the presence of an allosteric domain, located approximately 60 A from the active site,
which regulates the accessibility of the active site to substrates and inhibitors.[1][2][3][4][5]

Key Domains of Penicillin-Binding Protein 2
N-Terminal Domain

The N-terminal domain of PBP2 is a non-catalytic region that is thought to be involved in
protein-protein interactions and the localization of the enzyme to the division septum. In
Neisseria gonorrhoeae PBP2, this domain is an elongated structure of about 45 A in length,
featuring several long -strands and a subdomain of shorter strands and small helices.[1] While
not directly involved in catalysis, its proper folding and interaction with other cellular
components are essential for the overall function of PBP2.

Transpeptidase (Penicillin-Binding) Domain

The C-terminal transpeptidase domain is the catalytic heart of PBP2. It adopts a characteristic
fold that creates a binding pocket for the D-Ala-D-Ala terminus of the peptidoglycan stem
peptides and, consequently, for B-lactam antibiotics. The active site of this domain contains
three highly conserved motifs that are critical for its enzymatic activity:[1]

o SXXK motif: This motif includes the catalytic serine residue (e.g., Ser310 in N. gonorrhoeae
PBP2) that performs the nucleophilic attack on the peptide substrate or the B-lactam ring.[1]

o SXN motif: This motif is also located within the active site and contributes to the proper
positioning of the substrate and the catalytic machinery.

o KTG motif: This third conserved motif is essential for substrate binding and catalysis.

Allosteric Domain (in PBP2a)

A distinguishing feature of PBP2a from MRSA is the presence of an allosteric domain, located
approximately 60 A from the transpeptidase active site.[1][2][3][4][5] Binding of allosteric
effectors, such as fragments of the bacterial cell wall or certain cephalosporins like ceftaroline,
to this site induces a conformational change that opens the otherwise closed active site.[2][4]
This allosteric regulation is a key mechanism of resistance, as the closed conformation of the
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active site in the absence of an allosteric activator prevents most [3-lactam antibiotics from
binding and inhibiting the enzyme.

Quantitative Data

The following tables summarize key quantitative data related to the structure of PBP2 from
different bacterial species.

] ) Amino Acid
Organism Protein Construct ] Reference
Residues
Neisseria ) ] ]
Periplasmic domain 44-581 [1]
gonorrhoeae
Neisseria
Soluble form 42-581 [6]
gonorrhoeae

Table 1: Domain Boundaries of PBP2 Constructs Used in Structural Studies.

Protein Feature Measurement Reference

Distance between
PBP2a (S. aureus) allosteric site and ~60 A [31[4]

active site

Table 2: Key Structural Dimensions in PBP2.

Organism Enzyme Substrate Km kcat kcat/Km Reference
PBP2
Staphyloco [14C]GIcN
(Transglyc (4.0+£1.0 (1.5+£0.12) 3.4 x 103
ccus Ac-labeled [7]
osylase o x 10-6 M x10-2s-1 M-1s-1
aureus ) C35 lipid 1l
domain)

Table 3: Kinetic Parameters for PBP2 Activity.
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Experimental Protocols

Protein Expression and Purification of N. gonorrhoeae
PBP2

This protocol describes the expression and purification of a soluble, periplasmic domain of
PBP2 from Neisseria gonorrhoeae.

a. Gene Cloning and Expression Vector Construction: The DNA sequence encoding the
periplasmic domain of PBP2 (e.g., residues 44-581) is amplified by PCR.[6] The PCR product
is then cloned into an expression vector, such as pMAL-C2, which allows for the expression of
the target protein as a fusion with a tag (e.g., maltose-binding protein, MBP) to facilitate
purification.[6]

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression
strain. The cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a desired
optical density. Protein expression is then induced by the addition of an inducer, such as
isopropy! B-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature
(e.g., 18°C) overnight to enhance protein solubility.

c. Cell Lysis and Initial Purification: The cells are harvested by centrifugation and resuspended
in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The
cell lysate is then clarified by centrifugation to remove cell debris. The soluble fraction
containing the fusion protein is loaded onto an affinity chromatography column (e.g., amylose
resin for MBP-tagged proteins).

d. Affinity Chromatography and Tag Cleavage: The column is washed extensively to remove
unbound proteins. The fusion protein is then eluted with a buffer containing a competing ligand
(e.g., maltose for MBP-tagged proteins). The affinity tag is subsequently cleaved by a specific
protease (e.g., TEV protease) to release the target PBP2 protein.

e. Further Purification: The cleaved protein solution is passed through the affinity column again
to remove the cleaved tag. Further purification to homogeneity is achieved by ion-exchange
chromatography followed by size-exclusion chromatography. The purity of the final protein
sample is assessed by SDS-PAGE.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1193376?utm_src=pdf-body
https://www.benchchem.com/product/b1193376?utm_src=pdf-body
https://www.benchchem.com/product/b1193376?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613624/
https://www.benchchem.com/product/b1193376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

X-ray Crystallography for PBP2 Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of
PBP2 using X-ray crystallography.

a. Crystallization: Purified PBP2 is concentrated to a high concentration (typically 5-10 mg/mL).
Crystallization screening is performed using various commercially available or custom-made
screens to identify conditions (e.g., precipitant, pH, temperature) that promote the formation of
well-ordered protein crystals. This is often done using vapor diffusion methods (sitting or
hanging drop).

b. Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-
cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The
crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

c. Structure Determination and Refinement: The diffraction data are processed to determine the
unit cell dimensions and space group. The phase problem is solved using methods such as
molecular replacement (if a homologous structure is available) or experimental phasing (e.g.,
using selenomethionine-substituted protein). An initial model of the protein is built into the
electron density map and then refined using crystallographic refinement software to improve
the fit of the model to the experimental data.

d. Structure Validation: The final refined structure is validated using various tools to check for
its geometric quality and agreement with the diffraction data. The coordinates and structure
factors are then deposited in the Protein Data Bank (PDB).

Site-Directed Mutagenesis of PBP2

This protocol allows for the introduction of specific mutations into the PBP2 gene to study the
function of individual amino acid residues.

a. Primer Design: Two complementary mutagenic primers are designed. These primers contain
the desired mutation and anneal to the same sequence on opposite strands of a plasmid
containing the PBP2 gene. The primers should be 25-45 bases in length with the mutation in
the center.[8]
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b. PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the
PBP2-containing plasmid as a template, and the mutagenic primers. The PCR cycles amplify
the entire plasmid, incorporating the desired mutation.

c. Digestion of Parental DNA: The PCR product is treated with the restriction enzyme Dpnl.
Dpnl specifically digests the methylated parental DNA template, leaving the newly synthesized,
unmethylated, and mutated plasmid intact.[8][9][10][11]

d. Transformation: The Dpnl-treated DNA is transformed into competent E. coli cells. The cells
are plated on a selective medium, and the resulting colonies are grown.

e. Verification of Mutation: Plasmids are isolated from several colonies, and the PBP2 gene is
sequenced to confirm the presence of the desired mutation and to ensure that no other
mutations were introduced during the PCR process.

Enzyme Kinetics Assay for PBP2

This protocol is used to determine the kinetic parameters of PBP2's transpeptidase or
transglycosylase activity.

a. Assay for Transglycosylase Activity: The activity of the transglycosylase domain can be
monitored by measuring the incorporation of a radiolabeled precursor, such as [14C]GIcNAc-
labeled lipid Il, into peptidoglycan.[7] The reaction is carried out in a suitable buffer at various
substrate concentrations.[7] The reaction is initiated by the addition of the purified PBP2
enzyme.[7] At different time points, aliquots are taken and the reaction is quenched. The
amount of incorporated radioactivity is then quantified to determine the initial reaction rates.

b. Assay for Transpeptidase Activity (B-lactam binding): The interaction of PBP2 with (3-lactam
antibiotics can be studied using a competition assay with a fluorescently labeled penicillin, such
as Bocillin FL. The assay measures the ability of a test compound to inhibit the binding of
Bocillin FL to PBP2. The reaction is typically carried out in a microplate format, and the
fluorescence polarization or intensity is measured to determine the extent of inhibition.

c. Data Analysis: The initial reaction rates are plotted against the substrate concentration. The
data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km

(Michaelis constant) and Vmax (maximum reaction velocity). The turnover number (kcat) can

be calculated from Vmax if the enzyme concentration is known.
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Visualizations
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Caption: Domain architecture of a typical Class B Penicillin-Binding Protein 2.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1193376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PBP2a Allosteric Regulation

Allosteric Ligand
(e.g., Peptidoglycan fragment, Ceftaroline)

Transpeptidase Domain (Closed)
Substrate / B-Lactam
Allosteric Domain

Conformational Change Binds to Open Active Site

Transpeptidase Domain (Open)

Allosteric Domain

\J

Enzyme Inhibition / Cross-linking

Click to download full resolution via product page

Caption: Allosteric regulation of PBP2a from MRSA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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